molecular formula C14H14N4O B2600875 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 2310124-03-7

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2600875
CAS No.: 2310124-03-7
M. Wt: 254.293
InChI Key: QTDJXLYVBWNKNS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features both pyrazole and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a quinazoline derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its combined pyrazole and quinazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-8-10(2)18(16-9)14-15-12-7-5-4-6-11(12)13(19)17(14)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDJXLYVBWNKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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